molecular formula C8H7N3O3 B102216 Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- CAS No. 16239-90-0

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-

Número de catálogo: B102216
Número CAS: 16239-90-0
Peso molecular: 193.16 g/mol
Clave InChI: KABMWDLFVZLTKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-, is a nitroheterocyclic compound characterized by a pyrazole core substituted with a methyl group at position 5 and a 5-nitro-2-furyl moiety at position 2. This compound exhibits notable antimicrobial activity against pathogens such as Staphylococcus, Escherichia coli, Klebsiella, and Salmonella, with low oral toxicity in murine models . Its synthesis involves multi-step reactions, including cyclization and functional group modifications, yielding derivatives with varying substituents (e.g., methyl, ethyl, hydroxyethyl) that influence physicochemical properties and bioactivity .

Propiedades

Número CAS

16239-90-0

Fórmula molecular

C8H7N3O3

Peso molecular

193.16 g/mol

Nombre IUPAC

5-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole

InChI

InChI=1S/C8H7N3O3/c1-5-4-6(10-9-5)7-2-3-8(14-7)11(12)13/h2-4H,1H3,(H,9,10)

Clave InChI

KABMWDLFVZLTKU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-]

SMILES canónico

CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-]

Otros números CAS

5052-75-5

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
Compound MIC/MFC (μg/mL) Target Pathogens Key Structural Features Reference
5-Methyl-3-(5-nitro-2-furyl)-pyrazole 15.6–250 C. albicans, bacterial strains 5-methyl, 3-(5-nitro-2-furyl)
Compound 5 (Pyrazole derivative) 15.6 C. albicans Unspecified substituents
5-Amino-4-carbamoyl derivatives 125–250 Broad-spectrum bacteria 4-carbamoyl, variable alkyl groups
Pyrazole Schiff bases (metal complexes) Enhanced activity S. aureus, P. aeruginosa Metal ion coordination
  • Key Findings: The 5-nitro-2-furyl group is critical for antimicrobial potency, as seen in both pyrazole and thiadiazole derivatives . Substituents at position 4 (e.g., carbamoyl or cyano groups) modulate activity. For example, 5-amino-4-carbamoyl derivatives show broad-spectrum efficacy but require higher concentrations (125–250 μg/mL) compared to Compound 5 (15.6 μg/mL) . Metal complexes of pyrazole Schiff bases exhibit enhanced antibacterial activity, suggesting synergistic effects between the pyrazole scaffold and metal ions .

Toxicity and Carcinogenicity

Table 2: Toxicity Profiles of Nitrofuran Derivatives
Compound Toxicity/Carcinogenicity Key Structural Differences Reference
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- Low oral toxicity in mice Pyrazole core
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Bladder carcinomas in rats Thiazole core
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Mammary gland carcinomas in rats Thiazole-hydrazine moiety
ANFT (2-amino-4-(5-nitro-2-furyl)thiazole) Bladder carcinogen (prostaglandin-mediated) Thiazole-amine linkage
  • Key Findings: The pyrazole derivative’s low toxicity contrasts sharply with thiazole-based nitrofurans (e.g., ANFT), which are potent carcinogens due to metabolic activation by prostaglandin hydroperoxidase .

Anti-Proliferative Activity

  • Pyrazole scaffolds are explored in anticancer agents, with some derivatives showing comparable activity to isoxazoles and triazoles. For example, 4,5-diarylpyrazoles exhibit anti-proliferative effects similar to their isoxazole analogs, suggesting the pyrazole ring is replaceable in certain contexts .

Métodos De Preparación

1,3-Dipolar Cycloaddition with Sydnones

The 1,3-dipolar cycloaddition reaction between sydnones and dipolarophiles remains a cornerstone for constructing functionalized pyrazoles. For 5-methyl-3-(5-nitro-2-furyl)pyrazole, this method involves:

  • Reactants :

    • 3-(4-Methoxyphenyl)sydnone as the 1,3-dipole precursor

    • 1-(4-Chlorophenyl)-3-(5-nitro-2-furyl)-2-propyn-1-one as the dipolarophile

  • Conditions :

    • Solvent: Dry xylene

    • Temperature: Reflux (138–144°C)

    • Duration: 4 hours

    • Workup: Solvent removal under reduced pressure, recrystallization from ethanol/DMF (1:2)

  • Mechanistic Features :

    • The sydnone undergoes ring-opening to generate a mesoionic azomethine imine intermediate.

    • Regioselective [3+2] cycloaddition occurs at the electron-deficient triple bond of the propynone.

    • Intramolecular hydrogen bonding (C11–H···O2) stabilizes the transition state, favoring pyrazole formation.

  • Yield : 72–85% (depending on substituents)

  • Key Characterization Data :

    • ¹H NMR (DMSO-d₆) : δ 13.71 (s, 1H, NH), 8.58 (s, 4H, Ar–H), 7.09 (s, 1H, furyl-H)

    • IR (KBr) : 3328 cm⁻¹ (N–H stretch), 1594 cm⁻¹ (C=N), 1543 cm⁻¹ (asymmetric NO₂)

Hydrazine-Mediated Denitration

Nitro group manipulation enables direct functionalization of pre-formed pyrazole intermediates:

  • Starting Material : 1-Nitro-3-trinitromethylpyrazole

  • Reagent : Hydrazine hydrate (2.5 equiv)

  • Reaction Pathway :

    • Step 1 : Denitration of the trinitromethyl group at C3

    • Step 2 : Migration of the N–NO₂ group to C5 via a six-membered transition state

    • Step 3 : Proton transfer to N2, forming the thermodynamically stable 5-nitro isomer

  • Optimized Conditions :

    • Solvent: Methanol

    • Temperature: 25°C

    • Time: 4 hours

    • Yield: 61.9%

  • Computational Validation :

    • Density functional theory (DFT) calculations (B3LYP/6-311+G**) confirm a 155.2 kJ/mol activation barrier for the isomerization step.

Green Synthesis Methodologies

CeO₂/SiO₂-Catalyzed Multi-Component Reactions

Environmentally benign protocols using water-based systems achieve comparable efficiency to traditional methods:

ParameterValue
CatalystCeO₂/SiO₂ (0.9 wt%)
SolventH₂O
SubstratesArylhydrazine, β-ketoester, aldehyde, naphthol
Temperature80°C
Time3–5 hours
Yield Range85–92%

Advantages :

  • Eliminates obnoxious solvents (e.g., xylene, DMF)

  • Reusable catalyst for ≥5 cycles without activity loss

  • Enhanced regioselectivity due to surface Lewis acidity

FeCl₃-PVP Catalysis in Aqueous PEG

A room-temperature system achieves rapid pyrazole formation:

  • Catalyst System : FeCl₃ (5 mol%) + polyvinylpyrrolidone (PVP)

  • Solvent : H₂O/PEG-400 (2:1 v/v)

  • Substrates :

    • Arylhydrazines

    • Malononitrile derivatives

  • Performance Metrics :

    • Reaction Time : 2–4 hours

    • Yield : 89–97%

    • Turnover Frequency (TOF) : 22.3 h⁻¹

Mechanistic Insight :

  • Fe³⁺ coordinates to the nitrile group, activating it for nucleophilic attack by the hydrazine nitrogen.

Analytical Characterization and Validation

X-ray Crystallography

Single-crystal analysis of 5-methyl-3-(5-nitro-2-furyl)pyrazole derivatives reveals:

ParameterValue
Crystal SystemMonoclinic
Space GroupP
Density1.874 g/cm³
Dihedral AnglesPyrazole-furan: 1.98°
Pyrazole-chlorophenyl: 47.59°

Key structural features:

  • Intramolecular C–H···O hydrogen bond forming an S(7) motif

  • π–π stacking between pyrazole rings (3.4367 Å centroid distance)

Spectroscopic Correlations

¹³C NMR (DMSO-d₆) :

  • δ 155.58 ppm: C5 of the pyrazole

  • δ 137.10 ppm: C3 bearing the dinitromethyl group

  • δ 102.05 ppm: Furan C2–O

HPLC Purity : ≥98.5% (C18 column, MeOH/H₂O 70:30, 1 mL/min)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)E-FactorPMI (kg/kg)
1,3-Dipolar Cycloaddition72–8597.28.723.4
Hydrazine Denitration61.995.812.135.2
CeO₂/SiO₂ Catalysis85–9298.14.39.8
FeCl₃-PVP System89–9799.03.17.4

Abbreviations : E-Factor = Environmental factor; PMI = Process mass intensity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-methyl-3-(5-nitro-2-furyl)-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of 5-nitro-2-furaldehyde derivatives with hydrazines or hydrazones. Critical steps include:

  • Bromination of 5-nitro-2-furaldehyde N-methylhydrazone using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20–30°C .
  • Addition of malononitrile and triethylamine to form the pyrazole core, followed by recrystallization from ethyl acetate or aqueous DMF for purification .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 20–30°C85–90%>95%
CyclocondensationMalononitrile, triethylamine70–75%90–92%

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Methods :

  • X-ray crystallography confirms intramolecular hydrogen bonds (e.g., C–H···O interactions) and planar pyrazole/furan rings (dihedral angle: ~3.75°) .
  • NMR spectroscopy identifies substituent patterns (e.g., methyl group at C5, nitro-furyl at C3) .
  • HPLC with retention time ~15.45 min (comparable to NIST library data) ensures purity .

Q. What in vitro assays are used to evaluate its antimicrobial activity, and what pathogens are targeted?

  • Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., Staphylococcus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella) .
  • Findings : MIC values range from 2–8 µg/mL, with low cytotoxicity in murine models (LD₅₀ >500 mg/kg orally) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity and selectivity?

  • Structure-Activity Relationship (SAR) :

  • The 5-nitro-2-furyl group enhances electron-withdrawing effects, improving bacterial membrane penetration .
  • Methyl substitution at C5 increases metabolic stability, while hydroxyl-ethyl groups improve solubility without compromising activity .
    • Data Contradiction : Derivatives with trifluoromethyl groups (unrelated but analogous) show higher bioavailability but reduced antimicrobial efficacy, suggesting a balance between lipophilicity and target binding .

Q. How can conflicting data on nitro-furan compound toxicity be resolved in preclinical studies?

  • Analysis : While 5-methyl-3-(5-nitro-2-furyl)-pyrazole exhibits low acute toxicity in mice (oral LD₅₀ >500 mg/kg) , structurally related nitro-furan compounds (e.g., 2-(2-formylhydrazino)-4-(5-nitro-2-furyl)thiazole) show carcinogenicity in rodents .
  • Resolution : Conduct long-term carcinogenicity studies and compare metabolic pathways (e.g., nitro-reduction vs. furan ring oxidation) to assess risk .

Q. What electrochemical properties influence its reactivity in biological systems?

  • Reduction Potentials : Nitro groups in 5-nitro-2-furyl derivatives undergo one-electron reduction (E ~2.2 V), generating reactive intermediates that may contribute to antimicrobial or cytotoxic effects .
  • Implications : Electrochemical stability under physiological conditions should be quantified via cyclic voltammetry .

Q. How can computational modeling predict binding modes with bacterial targets?

  • Methods : Molecular docking with E. coli DNA gyrase or dihydrofolate reductase (DHFR) identifies key interactions:

  • Nitro group hydrogen bonding with active-site residues.
  • Pyrazole ring π-stacking with hydrophobic pockets .
    • Validation : Compare predicted binding affinities with experimental MIC data .

Data Contradiction and Resolution Example

Issue : Variability in antimicrobial efficacy across studies.
Hypothesis : Differences in bacterial strain resistance or assay conditions (e.g., pH, serum protein interference).
Resolution :

  • Standardize MIC testing using CLSI guidelines.
  • Perform time-kill assays to assess bactericidal vs. bacteriostatic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.